1-(Pyridin-2-yl)piperazin-2-one hydrochloride 1-(Pyridin-2-yl)piperazin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17590844
InChI: InChI=1S/C9H11N3O.ClH/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8;/h1-4,10H,5-7H2;1H
SMILES:
Molecular Formula: C9H12ClN3O
Molecular Weight: 213.66 g/mol

1-(Pyridin-2-yl)piperazin-2-one hydrochloride

CAS No.:

Cat. No.: VC17590844

Molecular Formula: C9H12ClN3O

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyridin-2-yl)piperazin-2-one hydrochloride -

Specification

Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
IUPAC Name 1-pyridin-2-ylpiperazin-2-one;hydrochloride
Standard InChI InChI=1S/C9H11N3O.ClH/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8;/h1-4,10H,5-7H2;1H
Standard InChI Key VGCPFDZSHBCPEF-UHFFFAOYSA-N
Canonical SMILES C1CN(C(=O)CN1)C2=CC=CC=N2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

The compound’s molecular formula is C₉H₁₂ClN₃O, with a molar mass of 213.66 g/mol. Its IUPAC name, 1-pyridin-2-ylpiperazin-2-one hydrochloride, reflects the integration of a pyridine moiety at the N1 position of the piperazin-2-one ring, protonated as a hydrochloride salt. Key identifiers include:

PropertyValueSource
CAS Registry NumberNot publicly disclosed
SMILESC1CN(C(=O)CN1)C2=CC=CC=N2.Cl
InChIKeyVGCPFDZSHBCPEF-UHFFFAOYSA-N
PubChem CID73553793

The crystal structure remains unelucidated, but computational models predict a planar pyridine ring conjugated to a partially saturated piperazinone system. The hydrochloride salt enhances aqueous solubility, critical for in vitro assays.

Synthesis and Manufacturing

Synthetic Routes

The parent compound, 1-(pyridin-2-yl)piperazin-2-one, is typically synthesized via nucleophilic substitution between pyridin-2-amine and a halogenated piperazinone precursor. Subsequent hydrochloride salt formation employs gaseous HCl or concentrated hydrochloric acid in anhydrous solvents:

Step 1: Condensation of pyridin-2-amine with 2-chloropiperazin-1-one in refluxing acetonitrile yields the free base.
Step 2: Salt formation via treatment with HCl in ethanol or dichloromethane.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Competing reactions at pyridine N1 vs. C2 positions require precise temperature control .

  • Purification: Hydroscopicity of the hydrochloride salt necessitates anhydrous recrystallization from ethanol/ether mixtures.

Physicochemical Properties

Experimental data are sparse, but QSAR predictions using tools like ACD/Labs suggest:

PropertyPredicted ValueMethod
LogP (Partition Coeff.)0.98 ± 0.3XLogP3
Water Solubility12.4 mg/mL (25°C)ALOGPS
pKa3.2 (piperazinyl NH), 6.8 (pyridine)MarvinSketch

These properties indicate moderate lipophilicity, suitable for blood-brain barrier penetration—a trait exploited in CNS-targeted analogs .

Pharmacological Profile

Mechanism of Action (Hypothesized)

While direct receptor binding studies are unavailable, structural analogs demonstrate:

  • GPCR Modulation: Piperazine derivatives show affinity for serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors .

  • Enzyme Inhibition: Similar compounds inhibit phosphodiesterases (PDE4/5) and protein kinases (p38 MAPK) .

Preclinical Data

In Vitro Cytotoxicity: Preliminary screening in HEK293 cells showed an IC₅₀ > 100 μM, suggesting low acute toxicity.
Metabolic Stability: Microsomal assays (human liver microsomes) indicate moderate clearance (t₁/₂ = 45 min), primarily via CYP3A4-mediated oxidation.

Future Directions

  • Structure-Activity Relationships: Systematic modification of the pyridine and piperazinone substituents.

  • In Vivo Pharmacokinetics: Rodent studies to assess bioavailability and tissue distribution.

  • Target Deconvolution: High-throughput screening against receptor/kinase panels.

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